2-Amino-5-iodobenzotrifluoride
Overview
Description
2-Amino-5-iodobenzotrifluoride is an organic compound with the chemical formula C7H5F3IN. It is characterized by the presence of amino and iodine functional groups, making it a valuable intermediate in various chemical processes . This compound is known for its applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-iodobenzotrifluoride typically involves the iodination of 2-Aminobenzotrifluoride. One common method includes the reaction of 2-Aminobenzotrifluoride with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-iodobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzotrifluorides.
- Oxidation reactions produce nitro or nitroso derivatives.
- Reduction reactions result in aniline derivatives .
Scientific Research Applications
2-Amino-5-iodobenzotrifluoride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the development of radiolabeled compounds for imaging studies.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-iodobenzotrifluoride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes .
Comparison with Similar Compounds
- 2-Amino-4-iodobenzotrifluoride
- 2-Amino-6-iodobenzotrifluoride
- 2-Amino-5-bromobenzotrifluoride
Comparison: 2-Amino-5-iodobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the iodine atom influences the compound’s reactivity and its interactions with other molecules. Compared to its brominated analog, the iodinated compound exhibits higher reactivity in substitution reactions due to the larger atomic radius and lower bond dissociation energy of iodine .
Properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJKZNONEQIIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391101 | |
Record name | 4-Iodo-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97760-97-9 | |
Record name | 4-Iodo-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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